N-Morpholinyllysergamide maleate
Overview
Description
N-Morpholinyllysergamide maleate: is a derivative of ergine, known for its structural similarity to lysergic acid diethylamide. It exhibits some lysergic acid diethylamide-like effects, but with a shorter duration and fewer signs of cardiovascular stimulation and peripheral toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Morpholinyllysergamide maleate typically involves the reaction of lysergic acid with morpholine under specific conditions. The process includes:
Formation of Lysergic Acid Derivative: Lysergic acid is first converted into its active ester form.
Reaction with Morpholine: The active ester is then reacted with morpholine to form N-Morpholinyllysergamide.
Formation of Maleate Salt: The final step involves the reaction of N-Morpholinyllysergamide with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Morpholinyllysergamide maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Morpholinyllysergamide N-oxide, while reduction may produce N-Morpholinyllysergamide alcohol derivatives .
Scientific Research Applications
N-Morpholinyllysergamide maleate has diverse applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for studying lysergic acid derivatives.
Biology: It serves as a tool for investigating the effects of lysergic acid derivatives on biological systems.
Medicine: Research explores its potential therapeutic effects and safety profile compared to other lysergic acid derivatives.
Industry: It is utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-Morpholinyllysergamide maleate involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing mood, perception, and cognition. The molecular targets include serotonin 5-HT2A receptors, which play a crucial role in its psychoactive effects .
Comparison with Similar Compounds
Lysergic Acid Diethylamide: Known for its potent psychoactive effects, but with a longer duration and higher cardiovascular stimulation.
Ergine: A naturally occurring compound with similar structural features but less potent psychoactive effects.
Methylergometrine: Used medically for its uterotonic effects, with a different mechanism of action involving dopamine receptors.
Uniqueness: N-Morpholinyllysergamide maleate is unique due to its balanced profile of psychoactive effects and reduced peripheral toxicity. Its shorter duration of action and lower cardiovascular impact make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(Z)-but-2-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.C4H4O4/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-3(6)1-2-4(7)8/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCMTRGSZCFIFZ-ZYXUSYCASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101896-80-4 | |
Record name | N-Morpholinyllysergamide maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101896804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-MORPHOLINYLLYSERGAMIDE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ8CR9TLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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